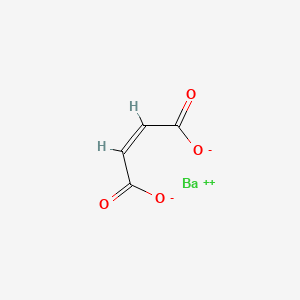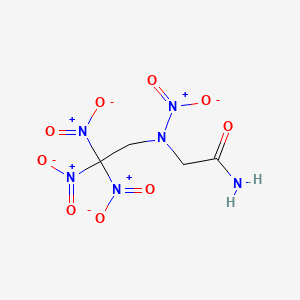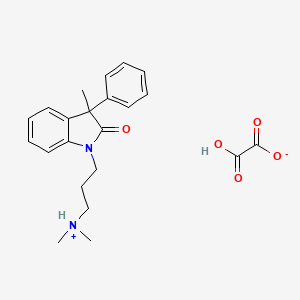
3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a chemical compound with the molecular formula C16H28ClN2O2S. It is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Sulfanylethylation: The acid chloride is then reacted with 2-mercaptoethylamine to introduce the sulfanylethyl group.
Quaternization: The final step involves the quaternization of the amine group with diethyl sulfate to form the diethylazanium chloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl compounds
科学的研究の応用
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response
類似化合物との比較
Similar Compounds
- 2-(3-amino-4-methoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-ethoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-propoxybenzoyl)sulfanylethyl-diethylazanium chloride
Uniqueness
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its butoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
特性
CAS番号 |
100811-79-8 |
|---|---|
分子式 |
C17H29ClN2O2S |
分子量 |
360.9 g/mol |
IUPAC名 |
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChIキー |
LQGSNQGBQKDTKP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)SCC[NH+](CC)CC)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


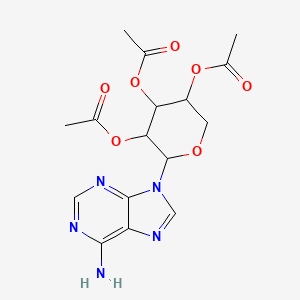

![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
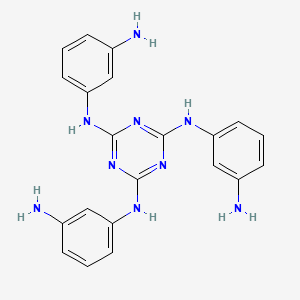
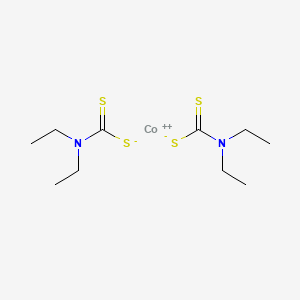
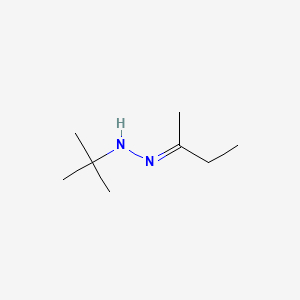
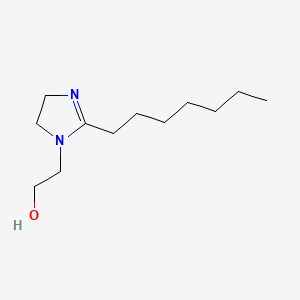
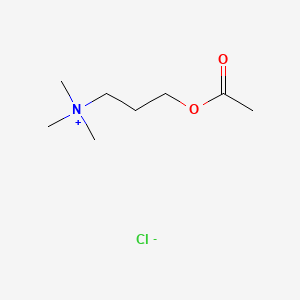
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
